molecular formula C7H12ClNO2 B1354133 (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride CAS No. 259214-58-9

(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

Cat. No. B1354133
CAS RN: 259214-58-9
M. Wt: 177.63 g/mol
InChI Key: LSHLWAMYTKXJPL-HCSZTWNASA-N
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Description

“(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride” is a compound of high pharmaceutical importance . It is a tailor-made, sterically constrained α-amino acid .


Synthesis Analysis

The asymmetric synthesis of this compound involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(ii) complex . This process has been described as operationally convenient and has been scaled up to 6 g of the starting Ni(ii) complex .


Molecular Structure Analysis

The molecular structure of this compound is derived from its synthesis process. The compound is an α-amino acid, which means it contains an amino (-NH2) and a carboxyl (-COOH) functional group. The “vinyl” in its name indicates the presence of an ethenyl group (-CH=CH2), and “cyclopropane” refers to a three-membered carbon ring in its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include PTC alkylation (SN2), homogeneous SN2′ cyclization, and disassembly of the resultant Ni(ii) complex . These reactions are part of the asymmetric synthesis process used to produce this compound .

Mechanism of Action

Target of Action

The compound (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a key intermediate for anti-hepatitis C virus drugs . Its primary target is the HCV NS3 protease , an enzyme that plays a crucial role in the life cycle of the hepatitis C virus .

Biochemical Pathways

The compound affects the HCV replication pathway by inhibiting the HCV NS3 protease . This enzyme is essential for the post-translational processing of the HCV polyprotein, a precursor to the individual proteins that make up the virus. By inhibiting the HCV NS3 protease, the compound prevents the proper formation of these proteins, disrupting the viral replication process.

Result of Action

The primary result of the compound’s action is the inhibition of HCV replication . This leads to a reduction in the viral load within the body, which can help to alleviate the symptoms of HCV infection and slow the progression of the disease.

properties

IUPAC Name

methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H/t5-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHLWAMYTKXJPL-HCSZTWNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463300
Record name Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259214-58-9
Record name Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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